
Foliamenthoic acid
Overview
Description
Foliamenthoic acid (CAS 26187-80-4, molecular formula C₁₀H₁₆O₃) is a monoterpenoid compound classified under oxygenated linear geraniol derivatives . It has been isolated from diverse plant species, including Nymphoides indica, Radermachia sinica, and Linaria japonica . Structurally, it features a conjugated diene system (2E,6E-octadienoic acid backbone) with hydroxyl and methyl substituents, contributing to its hydrophobicity and reactivity .
Phytochemical studies highlight its occurrence in traditional medicinal plants, such as Nymphoides species, which are used in Ayurvedic medicine for their antidiabetic and antimicrobial properties . However, its biological relevance in vivo remains underexplored, with most research focusing on in vitro pharmacological activities of its derivatives, such as 6,7-dihydrothis compound methyl ester .
Preparation Methods
Foliamenthoic acid can be synthesized through chemical synthesis. One common method involves reacting acetylcholine with glutamic acid . Another method includes the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2), which yields 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .
Chemical Reactions Analysis
Foliamenthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .
Scientific Research Applications
Foliamenthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in cell growth and metabolism, making it important for biological studies.
Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.
Industry: It is used in the production of various pharmaceutical and cosmetic products.
Mechanism of Action
Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with foliamenthoic acid:
Key Comparative Analysis
Structural Similarities
- This compound vs. 8-Hydroxygeraniol/Carboxygeranic Acid : All three are oxygenated derivatives of geraniol (C₁₀H₁₈O). This compound retains a carboxylic acid group and conjugated diene system, while 8-hydroxygeraniol has an additional hydroxyl group, and carboxygeranic acid likely features a carboxyl modification .
- This compound vs. 6,7-Dihydrothis compound Methyl Ester : The latter is a hydrogenated derivative with a methyl ester group, reducing reactivity but enhancing stability. This structural change correlates with its antiglycation and α-glucosidase inhibitory activities .
Functional Differences
- Antiglycation Activity : 6,7-Dihydrothis compound methyl ester (IC₅₀ 0.61 mM) outperforms this compound in antiglycation assays, likely due to its saturated backbone improving binding affinity .
- α-Glucosidase Inhibition : Both this compound and its methyl ester derivative inhibit α-glucosidase, a target for diabetes management, but the methyl ester’s lipophilicity may enhance membrane permeability .
- Biological Relevance : Unlike this compound, 8-hydroxygeraniol and carboxygeranic acid lack reported in vivo data, limiting their therapeutic validation .
Source and Availability
- This compound is naturally abundant in Nymphoides species, whereas 8-hydroxygeraniol and carboxygeranic acid are primarily engineered via cytochrome P450 enzymes in Nicotiana benthamiana .
- 10-Hydroxy-2-decenoic acid, a fatty acid derivative, is commercially available but functionally distinct, emphasizing antioxidant roles rather than terpenoid-mediated pathways .
Biological Activity
Foliamenthoic acid is a naturally occurring compound primarily derived from plants in the Plantaginaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as an iridoid glycoside, a class of compounds known for their diverse pharmacological effects.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study on the leaf extracts of Nymphoides indica, which contains this compound, revealed moderate antimicrobial activity against various pathogens.
Pathogen | Activity | IC50 (μM) |
---|---|---|
Staphylococcus aureus | Moderate | 32 |
Candida albicans | Moderate | 28 |
Trypanosoma brucei | Mild | 8 |
Leishmania infantum | Mild | 32 |
Trypanosoma cruzi | Mild | 30 |
The above data indicates that while this compound is not the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation for therapeutic use in treating infections caused by these pathogens .
3. Antiviral Activity
This compound has also been evaluated for its antiviral properties, particularly against the hepatitis C virus (HCV). In vitro studies have shown that derivatives of this compound can inhibit HCV protease activity.
Compound | Activity |
---|---|
This compound derivative 1 | Moderate inhibition |
This compound derivative 2 | Weak inhibition |
This compound derivative 3 | Strong inhibition |
These findings suggest that modifications to the structure of this compound can enhance its antiviral efficacy, making it a candidate for further development as an antiviral agent .
4. Antioxidant Activity
Antioxidant properties are another important aspect of this compound's biological activity. The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.
- DPPH Scavenging Activity : this compound exhibited a significant ability to reduce DPPH radicals, indicating strong antioxidant potential.
- Total Phenolic Content : The phenolic content in extracts containing this compound correlated positively with antioxidant activity.
5. Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study conducted by researchers at the University of Antwerp investigated the pharmacological properties of various iridoid glycosides, including this compound. The results indicated that these compounds possess a range of biological activities, including antimicrobial and antioxidant effects .
- Another investigation focused on the structural optimization of related compounds to enhance their HCV inhibitory effects while minimizing cytotoxicity. This study highlighted the importance of specific structural features in determining biological activity .
Properties
IUPAC Name |
(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBDDFGPDMMD-RFSWUZDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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